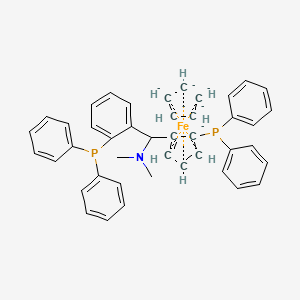
2-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)ethoxy)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)ethoxy)ethyl acetate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, particularly in textiles and fabrics. The compound’s unique structure, which includes a brominated and dinitrophenyl azo group, contributes to its distinct chemical and physical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)ethoxy)ethyl acetate typically involves multiple steps. The process begins with the bromination of 4,6-dinitrophenyl, followed by the azo coupling with 1-naphthylamine. The resulting intermediate is then reacted with ethoxyethyl acetate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise temperature control, use of catalysts, and purification steps to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)ethoxy)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Products vary based on the oxidizing agent but may include nitro compounds and carboxylic acids.
Reduction: Amines are the primary products formed from reduction reactions.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)ethoxy)ethyl acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential use in drug delivery systems and diagnostic imaging.
Industry: Widely used as a dye in textiles, plastics, and inks.
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The brominated and dinitrophenyl groups contribute to its reactivity and stability. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or interacting with other chemicals in industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disperse Blue 79: Another azo dye with similar applications in textiles.
BDAP (Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]): Used as a black dye in textiles and fabrics.
Uniqueness
2-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)ethoxy)ethyl acetate is unique due to its specific combination of brominated and dinitrophenyl groups, which provide distinct chemical properties and reactivity compared to other azo dyes .
Eigenschaften
CAS-Nummer |
57119-83-2 |
|---|---|
Molekularformel |
C22H20BrN5O7 |
Molekulargewicht |
546.3 g/mol |
IUPAC-Name |
2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)diazenyl]naphthalen-1-yl]amino]ethoxy]ethyl acetate |
InChI |
InChI=1S/C22H20BrN5O7/c1-14(29)35-11-10-34-9-8-24-19-6-7-20(17-5-3-2-4-16(17)19)25-26-22-18(23)12-15(27(30)31)13-21(22)28(32)33/h2-7,12-13,24H,8-11H2,1H3 |
InChI-Schlüssel |
INEGGYCDKNFPJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCOCCNC1=CC=C(C2=CC=CC=C21)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




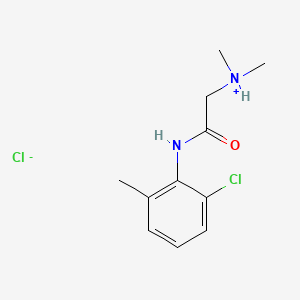
![Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester](/img/structure/B13753379.png)

![Benzenesulfonyl azide, 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]-](/img/structure/B13753387.png)
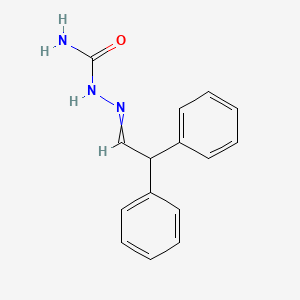
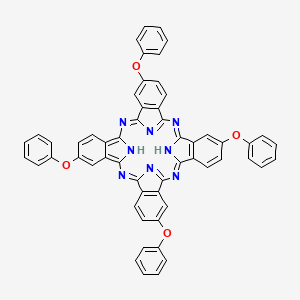

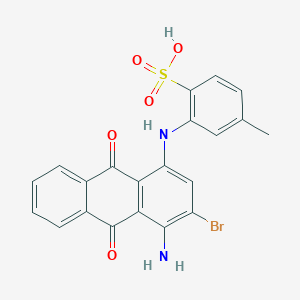
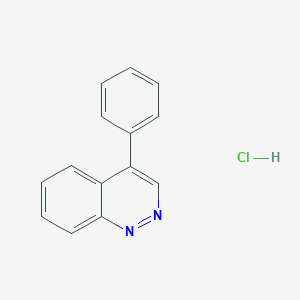
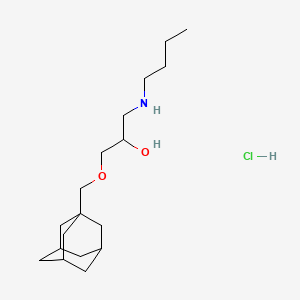
![Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro-](/img/structure/B13753415.png)
